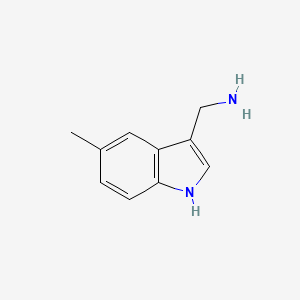

(5-methyl-1H-indol-3-yl)methanamine

Description

Contextualization within Indole (B1671886) Chemistry and its Derivatives

Indole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.govwikipedia.org This core structure is a prevalent motif in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. nih.govnih.gov The rich chemistry of the indole nucleus allows for functionalization at various positions, leading to a diverse library of derivatives with unique properties. numberanalytics.com Indole derivatives are recognized as a crucial class of compounds in medicinal chemistry due to their therapeutic potential in areas such as cancer treatment, infectious disease management, and neurodegenerative disorders. nih.govnih.gov

Structural Features and Core Indole Nucleus Significance in Research

The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions. researchgate.net Electrophilic substitution predominantly occurs at the C3 position of the indole ring. bhu.ac.in The specific compound, (5-methyl-1H-indol-3-yl)methanamine, features a methyl group at the 5-position of the benzene ring and a methanamine group at the 3-position of the pyrrole ring. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its reactivity and potential biological interactions.

Historical Perspectives on Indole-Based Scaffolds in Chemical Synthesis

The history of indole chemistry is deeply rooted in the study of the dye indigo (B80030) in the 19th century. wikipedia.org A major breakthrough in indole synthesis was the Fischer indole synthesis, developed in 1883 by Emil Fischer, which remains a cornerstone for preparing substituted indoles. wikipedia.orgthermofisher.com Over the years, numerous other methods for indole synthesis have been developed, including the Reissert, Madelung, Leimgruber-Batcho, and Bischler syntheses, each offering different advantages in terms of substrate scope and reaction conditions. nih.govyoutube.com The ongoing development of novel synthetic methodologies reflects the enduring importance of the indole scaffold in organic chemistry. nih.gov

Emergence of this compound as a Research Subject

While the broader class of indole-3-methanamines has been explored for some time, the specific focus on this compound in academic research is a more recent development. Its emergence is driven by the quest for new chemical entities with tailored properties. The methyl group at the 5-position can enhance metabolic stability and modulate receptor binding affinity. The primary amine of the methanamine group provides a key reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. Research into this compound and its analogues is often aimed at exploring structure-activity relationships (SAR) for various biological targets. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic research on this compound primarily focuses on its synthesis and its use as a building block for more complex molecules. Researchers are investigating efficient and scalable synthetic routes to this compound and its derivatives. A significant objective is the exploration of its potential as a scaffold for the development of novel therapeutic agents. For instance, derivatives of similar indole-3-methanamines have been investigated for their activity against various pathogens and as modulators of protein function. rsc.orgnih.gov The overarching goal is to understand how the specific structural features of this compound contribute to its chemical reactivity and biological activity, thereby paving the way for its application in diverse areas of chemical science.

Properties

IUPAC Name |

(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTRCVOLCCXCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651644 | |

| Record name | 1-(5-Methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-96-5 | |

| Record name | 1-(5-Methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of 5 Methyl 1h Indol 3 Yl Methanamine

Reactions at the Indole (B1671886) Nitrogen (N1)

The indole nitrogen (N1) of (5-methyl-1H-indol-3-yl)methanamine can undergo various reactions, including alkylation and acylation, leading to the formation of N-substituted indole derivatives. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex molecules.

Alkylation and Acylation Reactions

Alkylation at the N1 position of indoles is a common strategy to introduce a variety of substituents. These reactions typically involve the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. For instance, the N-alkylation of indoles can be achieved using alkyl halides in the presence of a base like sodium hydride or cesium carbonate. nih.govrsc.org One-pot, three-component protocols have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which involves a Fischer indolisation followed by N-alkylation. rsc.org This method is efficient, with high yields and short reaction times. rsc.org Similarly, acylation introduces an acyl group at the N1 position, often using acyl chlorides or anhydrides as acylating agents. A chemoselective N-acylation of indoles using thioesters as the acyl source has also been reported. beilstein-journals.org

Formation of N-Substituted Indole Derivatives

The alkylation and acylation reactions at the N1 position lead to a diverse range of N-substituted indole derivatives. The choice of the alkylating or acylating agent allows for the introduction of various functional groups, which can significantly influence the biological and chemical properties of the resulting molecules. For example, the synthesis of N-1-quinoxaline-indoles has been achieved through a base-catalyzed one-pot addition of indoles to a preformed α-iminoketone. nih.gov Furthermore, N-substituted indoles are precursors for various biologically active compounds.

Reactions at the Amine Moiety

The primary amine group in this compound is a key site for a variety of chemical transformations due to its nucleophilic nature.

Nucleophilic Reactivity of the Primary Amine

The primary amine of this compound exhibits typical nucleophilic reactivity. It can readily react with electrophiles, making it a valuable handle for further functionalization. This reactivity is central to the acylation, alkylation, and sulfonylation reactions discussed below.

Acylation, Alkylation, and Sulfonylation of the Methanamine Group

Acylation: The primary amine can be acylated to form amides. This is often achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and provide stable amide products. The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been reported as potential tubulin polymerization inhibitors. nih.govrsc.org

Alkylation: Alkylation of the primary amine leads to the formation of secondary and tertiary amines. This can be accomplished using various alkylating agents, such as alkyl halides. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

Sulfonylation: The primary amine can react with sulfonyl chlorides to form sulfonamides. This reaction is a reliable method for introducing a sulfonyl group, which can alter the compound's properties.

Formation of Secondary and Tertiary Amine Derivatives (e.g., N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine)

Further alkylation of the primary amine leads to the formation of secondary and tertiary amines. A notable example is the synthesis of N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine. sigmaaldrich.comacrospharmatech.commatrixscientific.com This transformation can be achieved through methods like the Eschweiler-Clarke reaction, which involves reacting the primary amine with formaldehyde (B43269) and formic acid. The synthesis of N-desmethyltriptans, which are N-methylated tryptamine (B22526) derivatives, has been reported through a one-pot procedure. researchgate.net

Below is a table summarizing some of the key reactions and the resulting derivatives of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N1-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | N-Alkyl indole derivative | nih.gov |

| N1-Acylation | Thioester | N-Acyl indole derivative | beilstein-journals.org |

| Amine Acylation | Acyl chloride, Base | N-Acyl methanamine derivative | nih.govrsc.org |

| Amine Alkylation | Alkyl halide, Base | Secondary or Tertiary amine derivative | researchgate.net |

| Amine Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl methanamine derivative | N/A |

| N,N-Dimethylation | Formaldehyde, Formic acid | N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | sigmaaldrich.comacrospharmatech.commatrixscientific.com |

Derivatization Strategies and Analogue Development Based on 5 Methyl 1h Indol 3 Yl Methanamine

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how chemical structure influences biological activity. For (5-methyl-1H-indol-3-yl)methanamine, these studies often involve modifications at three key positions: the amine nitrogen, the methyl group on the indole (B1671886) ring, and other positions on the indole ring itself.

Variations of the Alkyl Substituent on the Amine Nitrogen

Modifying the alkyl substituents on the terminal amino group of tryptamines significantly impacts their interaction with serotonin (B10506) receptors and transporters. nih.govurl.edu Generally, increasing the size of the N,N-dialkyl groups can enhance affinity for the serotonin transporter (SERT), while smaller alkyl chains on the amino group tend to increase affinity for 5-HT1A and 5-HT2A receptors. iqs.edu

For instance, a study on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its derivatives showed that the molecular size of the amino group significantly influenced their affinity for SERT. nih.gov Specifically, 5-MeO-DMT, with two methyl groups on the amine, showed a higher affinity for 5-HT1A and 5-HT2A receptors compared to derivatives with larger alkyl groups like 5-MeO-DET and 5-MeO-DiPT. iqs.edu Conversely, the bulkier N,N-dialkyl groups in 5-MeO-DET and 5-MeO-DiPT resulted in a higher affinity for blocking SERT. iqs.edu This suggests that N-alkylation of this compound could be a strategy to modulate its selectivity towards different serotonergic targets.

Table 1: Impact of N-Alkylation on Receptor Affinity of 5-MeO-Tryptamines

| Compound | N-Substituent | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | SERT Affinity (Ki) |

| 5-MeO-DMT | N,N-dimethyl | Highest | Highest | Lowest |

| 5-MeO-DET | N,N-diethyl | Intermediate | Intermediate | Intermediate |

| 5-MeO-DiPT | N,N-diisopropyl | Lowest | Lowest | Highest |

Source: Adapted from Ketsela Albertí, G. (2019). iqs.edu

Modification of the Methyl Group Position on the Indole Ring

The position of the methyl group on the indole ring is a critical determinant of a tryptamine (B22526) derivative's biological activity. Substitution at the C-5 position of the indole ring is generally considered to increase the potency of tryptamines. url.edu SAR analyses have revealed that the properties and positions of substituents on the indole ring are closely linked to the anti-proliferative activity of related compounds. nih.gov

For example, a study on indole-2-carboxamides as sPLA2-X inhibitors showed that systematically introducing methyl groups at different positions on the indole core identified position 6 as the most favorable for improving inhibitory potency. nih.gov While this study was not on this compound itself, it highlights the principle that the location of a methyl group can significantly alter biological activity. Research on tryptamine derivatives has also shown that introducing a substituent at the C-5 position can enhance anti-tumor activity, whereas substitution at the C-7 position can greatly reduce it. nih.gov Therefore, moving the methyl group from the 5-position to other locations on the indole ring of this compound would likely result in analogues with differing pharmacological profiles.

Substitutions on the Indole Ring System (e.g., halogenation, nitration)

Introducing various substituents, such as halogens or nitro groups, onto the indole ring of this compound is a common strategy to modulate its activity. SAR studies have demonstrated that different substitutions on the C5 position have a significant effect on the antitumor activity of tryptamine derivatives. nih.gov

For instance, in a series of tryptamine salicylic (B10762653) acid derivatives, bromine and chlorine substitutions at the C5 position resulted in the best antitumor activity, followed by methoxy (B1213986) and methyl groups, with fluorine being the least effective. nih.gov Another study on indole-imidazole compounds found that a 5-fluoro analogue was devoid of the weak anti-MRSA activity exhibited by the non-fluorinated parent compounds. nih.gov Furthermore, research on selective serotonin reuptake inhibitors based on indole cyclopropylmethylamines showed that nitrile substituents at the 5 and 7 positions of the indole ring conferred high affinity for the human serotonin transporter (hSERT). nih.gov These findings suggest that halogenation and other substitutions on the indole ring of this compound could lead to analogues with enhanced or altered biological properties.

Conjugation Chemistry and Linker Integration

The conjugation of this compound to other molecules via linkers is a sophisticated strategy to develop compounds with novel or improved therapeutic properties. This approach allows for the combination of the tryptamine scaffold with other pharmacophores to create hybrid molecules with dual or targeted activities.

Synthesis of Tryptophan and Tryptamine Analogues (e.g., 5-methyl-DL-tryptophan)

This compound is closely related to the amino acid tryptophan and can be used as a starting material or a structural template for the synthesis of various analogues. 5-Methyl-DL-tryptophan, for example, is a tryptophan analogue that has been studied for its biological activities, including its ability to influence tryptophan metabolism. ontosight.ai It has been used to select for genetic mutants in certain microorganisms and is known to be a repressor of the trp operon. sigmaaldrich.comzellbio.eu

The synthesis of such analogues can be achieved through various chemical methods. For instance, the Speeter–Anthony tryptamine synthesis is a widely cited method for preparing substituted tryptamines. acs.org Furthermore, enzymatic methods have been explored for the synthesis of tryptophan derivatives. sigmaaldrich.com The development of these analogues is crucial for research in areas like neurology, immunology, and nutrition, as they can serve as probes to study biological pathways or as potential therapeutic agents themselves. ontosight.ai

Development of Isoxazole-Indole Hybrid Structures for Specific Biological Targets (e.g., sPLA2 inhibitors)

The creation of hybrid molecules that combine the indole core of tryptamines with other heterocyclic systems like isoxazole (B147169) has emerged as a promising strategy for developing targeted therapies. These indole-isoxazole hybrids have been investigated for various biological activities, including anticancer and anti-Alzheimer's properties. researchgate.netnih.gov

For example, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on liver cancer cell lines. nih.gov Some of these compounds showed potent anticancer activities and were found to induce cell cycle arrest. nih.gov In another study, novel indole-isoxazole hybrids were synthesized and showed anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease. researchgate.net While these studies did not specifically use this compound, they demonstrate the potential of combining the indole scaffold with an isoxazole ring to create compounds with specific biological targets. This approach could be applied to develop this compound-based isoxazole hybrids as inhibitors of enzymes like secreted phospholipase A2 (sPLA2), which are implicated in inflammatory processes. nih.gov

Molecular Interactions and Mechanistic Biochemical Investigations

Ligand-Target Interactions: Conceptual and Experimental Framework

The interaction of a ligand like (5-methyl-1H-indol-3-yl)methanamine with a biological target is governed by principles of affinity, specificity, and the functional consequences of binding, such as enzyme inhibition or receptor modulation.

The binding affinity of a ligand to its target is a measure of the strength of the interaction. For indole (B1671886) derivatives, this is highly influenced by the substitutions on the indole ring. For instance, in the development of inhibitors for the anti-apoptotic protein Mcl-1, a tricyclic indole 2-carboxylic acid served as a core fragment. nih.gov Studies showed that substituting a methyl group at various positions on the indole core could enhance binding affinity. nih.gov Similarly, the binding of 5-methylindole (B121678) has been studied as an inducer for the Escherichia coli trp repressor, demonstrating the importance of the methyl group in molecular recognition. sigmaaldrich.com

Specificity, the ability of a ligand to bind to a particular target in preference to others, is also critically determined by its structure. For example, in the context of secreted phospholipase A2 (sPLA2) inhibitors, the indole core occupies a hydrophobic pocket that differs across sPLA2 isoforms. nih.gov This difference in the amino acid residues lining the pocket is a key determinant for the selectivity of indole-based inhibitors for one isoform over others. nih.gov

Indole derivatives have been extensively studied as inhibitors of secreted phospholipase A2 (sPLA2) enzymes, which are involved in inflammation by catalyzing the hydrolysis of phospholipids (B1166683) to produce precursors of pro-inflammatory mediators. nih.govnih.gov

The mechanism of inhibition often involves the indole scaffold acting as a key structural motif for binding to the enzyme. Structure-based design and X-ray crystallography of indole-3-acetamide (B105759) inhibitors complexed with human nonpancreatic sPLA2 (hnps-PLA2) have been instrumental in elucidating these interactions. acs.orgacs.org A common mechanism for indole-2-carboxamide inhibitors involves the carboxamide group establishing hydrogen bonds with the protein and a coordination bond with the catalytic calcium ion, which is crucial for the enzyme's hydrolytic activity. nih.gov The indole core itself fits into a hydrophobic pocket within the enzyme, lined by residues such as Leucine, Valine, and Proline. nih.gov

The structure-activity relationship (SAR) studies reveal that the bicyclic indole system is often a requirement for potent inhibition. nih.gov Modifications, such as the introduction of methyl groups at specific positions on the indole ring, can improve inhibitory potency. nih.gov Quantitative structure-activity relationship (QSAR) analyses on Me-indoxam derivatives (a class of indole-based sPLA2 inhibitors) have shown that the orientation of substituents on the indole core is critical for facilitating interactions with the active site residues of the sPLA2 enzyme. nih.gov

Beyond direct enzyme inhibition, indole derivatives can act as allosteric modulators of receptors. Allosteric modulation involves a ligand binding to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govnih.gov This binding event changes the receptor's conformation, thereby modulating (either enhancing or diminishing) the response to the orthosteric ligand. This offers a more nuanced way to fine-tune receptor function compared to simple activation or blockade. nih.gov

A prominent example is the allosteric modulation of the cannabinoid CB1 receptor by indole-2-carboxamide derivatives. nih.govmdpi.com Compounds such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) have been identified as CB1 allosteric modulators. nih.gov SAR studies have revealed key structural requirements for this activity:

The indole ring is preferred for maintaining high binding affinity for the allosteric site. nih.gov

The carboxamide functionality at position 2 of the indole is often required for the modulatory effect. acs.org

Substituents at the C3 and C5 positions of the indole ring, such as alkyl groups and electron-withdrawing groups respectively, significantly impact the ligand's allosteric properties, including its binding affinity (KB) and cooperativity factor (α). nih.govacs.org

These modulators can exhibit "biased signaling," where they selectively affect certain downstream signaling pathways of the receptor while leaving others unaffected. nih.gov

Biochemical Pathways Involving Indole Derivatives

Indole derivatives are integral to various biochemical pathways, often serving as building blocks for complex molecules or interacting with key metabolic enzymes.

This compound is a methylated derivative of tryptamine (B22526). Tryptamine itself is a crucial monoamine alkaloid derived from the enzymatic decarboxylation of the essential amino acid L-tryptophan. wikipedia.orgnih.govacs.org Tryptamine and its derivatives serve as biosynthetic precursors for a vast array of biologically important compounds, including natural alkaloids and neurotransmitters. wikipedia.orgmdpi.com

The tryptamine scaffold is central to the biosynthesis of:

Serotonin (B10506) (5-hydroxytryptamine): A key neurotransmitter involved in regulating mood, appetite, and sleep. wikipedia.org

Melatonin (N-acetyl-5-methoxytryptamine): A hormone primarily synthesized in the pineal gland that regulates sleep-wake cycles. wikipedia.orgresearchgate.net

Other Endogenous Indoleamines: Including N,N-dimethyltryptamine (DMT). wikipedia.org

The biosynthesis from tryptophan involves several enzymatic steps. In mammals, tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase, which is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase. researchgate.net Tryptamine can also be formed directly from tryptophan via tryptophan decarboxylase. wikipedia.org Subsequent modifications, such as methylation by enzymes like amine N-methyltransferase, can produce a variety of tryptamine derivatives. wikipedia.org

Indole derivatives interact with numerous metabolic enzymes. A key example is the interaction of tryptophan analogs with L-amino acid oxidase (LAAO). LAAO is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. nih.govwikipedia.org

The enzyme shows a marked preference for hydrophobic amino acids, including tryptophan. nih.govworthington-biochem.com The catalytic mechanism involves two main steps: a reductive half-reaction where the amino acid is oxidized to an imino acid with the concomitant reduction of the FAD cofactor, followed by an oxidative half-reaction where the reduced FAD is re-oxidized by molecular oxygen to produce hydrogen peroxide. wikipedia.orgnih.gov

5-Methyl-DL-tryptophan, an analog of tryptophan, can serve as a substrate for tryptophanase and is known to inhibit the synthesis of anthranilate, a precursor in the tryptophan biosynthesis pathway. acs.org Its interaction with LAAO would follow the general mechanism for hydrophobic L-amino acids, where the enzyme's active site accommodates the indole ring. The structure of LAAO reveals a long funnel that provides access to the active site, and the specificity for L-enantiomers is strictly maintained. nih.gov

Other metabolic enzymes that interact with indole derivatives include monoamine oxidase (MAO), which is responsible for the degradation of serotonin, and amine N-methyltransferase, which catalyzes the N-methylation of tryptamine and related compounds using S-adenosyl-L-methionine as a methyl group donor. nih.govwikipedia.org

Computational and Theoretical Investigations of 5 Methyl 1h Indol 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-methyl-1H-indol-3-yl)methanamine at the atomic and electronic levels. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's behavior.

The electronic structure of a molecule is a key determinant of its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. For indole (B1671886) derivatives, the HOMO is typically localized on the electron-rich indole ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitation properties.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to determine the distribution of electronic charge across the molecule. In this compound, the nitrogen atoms of the indole ring and the primary amine are expected to carry negative partial charges, making them potential sites for hydrogen bonding. The carbon atoms of the indole ring exhibit varying degrees of charge, influencing their reactivity. For instance, in a study of a related indole derivative, ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate, DFT calculations with the B3LYP/6-31+G(d,p) basis set were used to determine such properties. researchgate.net

Table 1: Representative Quantum Chemical Data for an Indole Derivative (Note: Data is illustrative and based on a related indole structure)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds, such as the C-C bond connecting the aminomethyl group to the indole ring, a potential energy surface can be generated. The minima on this surface correspond to the most probable conformations. These studies are crucial for understanding how the molecule might fit into a biological receptor's binding pocket.

Quantum chemical calculations can also be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This includes the characterization of transition states, which are the energy maxima along the reaction coordinate. Understanding these pathways is vital for predicting reaction mechanisms and designing synthetic routes.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand. For this compound and its derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and pi-stacking, with the active site of a target protein. For example, docking studies on indole-based compounds have been used to investigate their potential as antimicrobial agents by predicting their binding to enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Table 2: Representative Molecular Docking Results for Indole Derivatives Against a Bacterial Target (Note: Data is illustrative and based on related indole structures)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Indole Derivative A | MurC Ligase | -8.5 | H-bond with SER12, pi-stacking with TYR15 |

| Indole Derivative B | MurC Ligase | -9.2 | H-bond with GLY80, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives of this compound. This predictive capability is highly valuable for prioritizing which derivatives to synthesize and test, thereby saving time and resources.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build the QSAR model.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling for derivatives of this compound would involve identifying common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a particular target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, is a powerful tool for identifying novel and structurally diverse compounds with the potential for the desired biological activity. nih.gov The combination of pharmacophore modeling and molecular docking can significantly enhance the efficiency of virtual screening campaigns. nih.gov

Advanced Analytical Methodologies in Research on 5 Methyl 1h Indol 3 Yl Methanamine

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the detailed molecular-level investigation of (5-methyl-1H-indol-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For indole (B1671886) derivatives, characteristic signals are observed for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, the methyl group protons, and the aminomethyl protons. The specific chemical shifts and coupling constants help in assigning each proton to its position in the molecular structure. For instance, in related indole compounds, the indole NH proton typically appears as a broad singlet at a high chemical shift. mdpi.comrsc.org Aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, while the methyl group protons typically appear as a singlet. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. docbrown.info In this compound, separate signals are expected for the methyl carbon, the aminomethyl carbon, and the various carbons of the indole ring system. researchgate.netmdpi.com The chemical shifts of the aromatic carbons provide insight into the electron distribution within the indole ring. rsc.orgmdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole NH | 8.0 - 8.5 (broad singlet) | - |

| C2-H | 7.0 - 7.2 (singlet or doublet) | ~122 |

| C4-H | 7.3 - 7.5 (doublet) | ~120 |

| C6-H | 6.9 - 7.1 (doublet) | ~123 |

| C7-H | 7.2 - 7.4 (doublet) | ~111 |

| CH₂-NH₂ | 3.8 - 4.0 (singlet) | ~35 |

| NH₂ | 1.5 - 2.5 (broad singlet) | - |

| 5-CH₃ | 2.3 - 2.5 (singlet) | ~21 |

| C3 | - | ~112 |

| C3a | - | ~128 |

| C5 | - | ~129 |

| C7a | - | ~135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. tutorchase.com In the analysis of this compound, MS provides the exact molecular mass, confirming its elemental composition. uni.lu

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. tutorchase.com For amines, a characteristic fragmentation is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation pattern can help to confirm the position of the methyl and aminomethyl substituents on the indole ring. miamioh.eduresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org For this compound, characteristic IR absorption bands would include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ for the indole N-H and the primary amine (NH₂) groups. mdpi.com

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aromatic and aliphatic C-H bonds.

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic carbon-carbon double bonds of the indole ring.

C-N stretching: Bands in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Indole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, usually between 200 and 300 nm, arising from π→π* transitions within the aromatic system. researchgate.netnist.gov The position and intensity of these absorption maxima can be influenced by the substituents on the indole ring. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. rsc.org For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. bldpharm.combldpharm.combldpharm.com The retention time of the compound is a characteristic parameter that can be used for its identification. By creating a calibration curve with standards of known concentration, HPLC can also be used for the quantitative analysis and purity assessment of the compound. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 μm) and higher pressures. mdpi.comnih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC is particularly useful for the analysis of complex mixtures and for the detection of trace impurities in a sample of this compound. bldpharm.commdpi.comsigmaaldrich.com The enhanced separation power of UPLC allows for a more accurate determination of the compound's purity. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography stands as a cornerstone technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, like other primary amines, possesses polar functional groups (-NH2 and -NH) that can lead to poor chromatographic performance, including peak tailing and potential decomposition at high temperatures. To overcome these challenges, derivatization is a crucial prerequisite for its analysis by GC. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.

Derivatization Process:

The primary and secondary amine functionalities in this compound are the main targets for derivatization. Acylation is a common and effective derivatization strategy for tryptamines. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) react with the amine groups to form stable, volatile fluoroacyl derivatives. Another prevalent method is silylation, where a silyl (B83357) group, often from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens. nih.gov These derivatization reactions significantly reduce the polarity of the molecule, making it amenable to GC analysis. For instance, the analysis of tryptamine (B22526) in brain tissue has been successfully achieved after derivatization with pentafluoropropionyl derivatives.

Instrumentation and Findings:

The derivatized this compound is then introduced into a gas chromatograph, typically coupled with a mass spectrometer (GC-MS). The GC column, often a capillary column with a non-polar stationary phase like a DB-5MS, separates the components of the sample based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns. Research on the GC-MS analysis of various tryptamines demonstrates excellent separation and sensitivity. For example, a study on nineteen hallucinogenic tryptamines and phenethylamines reported good separation on a DB-5MS column, allowing for their qualitative analysis. cam.ac.uk Although specific retention times and mass fragmentation data for this compound are not detailed in the available literature, the general parameters from analogous tryptamine analyses provide a solid framework for its determination.

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Tryptamines

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 80-100 °C, ramped to 280-300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

X-ray Crystallography for Solid-State Structure Determination

Methodology:

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.

Research Findings:

Table 2: Illustrative Crystallographic Data for an Indole Derivative

Note: The following data is for 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate and serves as an example of the type of information obtained from X-ray crystallography. uni.lusigmaaldrich.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₁N₃O₅S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 9.2969(5) Å, b = 14.0662(7) Å, c = 15.1118(7) Å |

| Volume | 1976.85(17) ų |

| Z (Molecules per unit cell) | 4 |

| Key Structural Features | The molecule comprises three planar fragments: indolyl, methylideneformohydrazide, and methoxybenzene groups. The crystal structure is stabilized by N-H···O hydrogen-bonding interactions. uni.lusigmaaldrich.comnih.gov |

Future Directions and Emerging Research Avenues for 5 Methyl 1h Indol 3 Yl Methanamine

Novel Synthetic Methodologies Development

The development of efficient, sustainable, and diverse synthetic routes is paramount for exploring the full potential of (5-methyl-1H-indol-3-yl)methanamine. While classical methods for creating indole-3-methanamines exist, often starting from indole-3-carboxaldehyde, modern synthetic chemistry offers avenues for more sophisticated and efficient approaches. researchgate.net

Future research could focus on:

Catalyst-Free C-N Coupling Reactions: The development of catalyst-free nucleophilic substitution polycondensation reactions has been shown to produce high molecular weight poly(N-arylene diindolylmethane)s. rsc.org Adapting such catalyst-free C-N coupling strategies could provide an environmentally friendly and cost-effective method for synthesizing derivatives of this compound.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for constructing complex molecules. Recent advancements in Pd-catalyzed regiodivergent hydroamination of allenes have enabled the efficient construction of distinct classes of valuable difluoroalkylated indole (B1671886) derivatives. acs.org Applying similar advanced, substrate-controlled palladium-catalyzed methodologies could allow for the precise and stereoselective introduction of various functional groups onto the this compound scaffold.

Iridium-Catalyzed Asymmetric Synthesis: Iridium-catalyzed asymmetric allylic substitution offers a powerful method for the enantioselective prenylation of 3-substituted indoles. acs.org Developing iridium-catalyzed processes for this compound would enable the creation of chiral derivatives, which is crucial for enhancing selectivity towards biological targets.

Multicomponent Reactions: One-pot, multicomponent reactions, such as the Van Leusen three-component reaction, have been utilized to prepare diverse sets of indole-imidazole analogues. nih.gov Designing novel multicomponent reactions that incorporate this compound as a key component could rapidly generate libraries of complex and structurally diverse molecules for screening purposes.

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of the indole ring is well-documented, with a general susceptibility to electrophilic attack at the C3 position. youtube.com However, the interplay between the 5-methyl group and the 3-methanamine side chain in this compound could lead to unique and unexplored reactivity patterns.

Emerging research avenues include:

Side-Chain Functionalization: The primary amine of the methanamine group is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, to build diverse molecular architectures. nih.gov

C2-Position Reactivity: While the C3 position is the most common site for electrophilic attack, reactions at the C2 position can be achieved, particularly when an electron-withdrawing group is present. youtube.com Future studies could explore controlled functionalization at the C2 position of the this compound core to create novel isomers with distinct properties.

Metal-Catalyzed C-H Activation: Direct C-H activation at other positions on the benzene (B151609) or pyrrole (B145914) ring could unlock new pathways for derivatization, bypassing the need for pre-functionalized starting materials and allowing for the synthesis of previously inaccessible analogues.

Cyclization Reactions: The methanamine side chain can be used as a key component in intramolecular cyclization reactions to build fused polycyclic systems. For instance, reactions with appropriate reagents could lead to the formation of β-carboline or pyrroloquinoline structures, which are prevalent in many biologically active alkaloids. researchgate.net

Application in Advanced Materials Science

The inherent electronic and photophysical properties of the indole nucleus make it an attractive component for advanced materials. rsc.org this compound, with its reactive amine handle, is an ideal candidate for incorporation into novel material systems.

Future applications could be explored in:

Functional Polymers: Indole-based polymers are known for their thermal stability and electroactivity. rsc.org this compound could serve as a monomer or a precursor to monomers for the synthesis of new functional polymers. These materials could possess unique conductive, fluorescent, or sensory properties, making them suitable for applications in organic electronics, sensors, or light-emitting diodes.

Cross-Linked Films: The electrochemical activity of the indole ring allows for the formation of cross-linked films via electrochemical oxidation. rsc.org This property could be exploited to create robust, thin films from this compound derivatives for use as coatings, membranes, or components in electronic devices.

Aggregation-Induced Emission (AIE) Materials: The development of materials with aggregation-induced emission properties is a burgeoning field. The structural framework of the indole ring can be incorporated into molecules designed to exhibit AIE, with potential applications in bio-imaging and chemical sensing.

Expanding the Biological Target Landscape

Indole derivatives are a "privileged scaffold" in drug discovery, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com This is due to their ability to interact with a diverse array of biological targets. While many indole-based drugs exist, systematic exploration of the this compound scaffold could reveal novel therapeutic agents.

Future research should aim to:

Target Novel Protein Classes: While indole derivatives are known to inhibit protein kinases and tubulin polymerization, their potential against other target classes is less explored. mdpi.com Systematic screening of a library derived from this compound could identify novel inhibitors of targets such as DNA topoisomerases, histone deacetylases (HDACs), or methyltransferases. nih.govnih.gov

Modulate G-Protein Coupled Receptors (GPCRs): Indole-containing compounds have been developed as agonists and antagonists for various GPCRs, including serotonin (B10506) and relaxin receptors (RXFP3/4). nih.gov The specific substitution pattern of this compound makes it a promising starting point for developing new ligands with high affinity and selectivity for underexplored GPCRs.

Develop Novel Antimicrobials: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Indole derivatives have shown promise in combating drug-resistant pathogens. nih.gov this compound could serve as the foundation for a new class of antimicrobials, potentially targeting essential bacterial enzymes or disrupting biofilm formation. nih.gov

Table 1: Potential Biological Target Classes for this compound Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Indole is a core structure in many kinase inhibitors. nih.gov | Oncology, Inflammation |

| Tubulin | Indole-based vinca (B1221190) alkaloids are classic tubulin inhibitors. nih.gov | Oncology |

| G-Protein Coupled Receptors (GPCRs) | The scaffold is similar to endogenous ligands like serotonin. nih.gov | Neurology, Metabolic Diseases |

| DNA Topoisomerases | The planar indole ring can intercalate with DNA. mdpi.com | Oncology, Antibacterial |

| Methyltransferases | The indole ring mimics parts of the S-adenosyl methionine (SAM) cofactor. nih.gov | Oncology, Antibacterial |

| P-Glycoprotein (P-gp) | Indole derivatives can modulate the activity of drug efflux pumps. mdpi.com | Oncology (reversing drug resistance) |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of scientific discovery. nih.govsoton.ac.uk Applying these computational tools to the study of this compound can dramatically accelerate research and development.

Key integration strategies include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) or transformers, can be trained on large chemical databases to design novel molecules. nih.govyoutube.com These models can be tailored to generate new derivatives of this compound with optimized properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles.

Predictive Modeling: ML algorithms can be used to build predictive models for various properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds, allowing for the rapid screening of large virtual libraries before committing to costly synthesis. researchgate.netorientjchem.org Similarly, models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to de-risk candidates early in the discovery pipeline. nih.gov

AI-Assisted Synthesis Planning: Retrosynthesis prediction tools powered by AI can analyze a target molecule and propose viable synthetic pathways. youtube.com This can help chemists identify the most efficient and cost-effective routes to synthesize novel derivatives of this compound that are proposed by generative models.

High-Throughput Data Analysis: AI can analyze vast datasets from high-throughput screening campaigns to identify subtle structure-activity relationships and guide the next round of molecular design, creating a closed-loop, AI-driven discovery cycle that is significantly faster than traditional methods. nih.gov

By embracing these future directions, the scientific community can transform this compound from a simple building block into a versatile platform for innovation across medicine and materials science.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-carboxaldehyde |

| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine |

| S-adenosyl methionine |

| Vinblastine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-methyl-1H-indol-3-yl)methanamine and its derivatives?

- Methodological Answer : A robust method involves the reaction of N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine with hydrogen peroxide (30%) in absolute ethanol under inert gas, forming an N-oxide intermediate. Subsequent treatment with piperidine under reflux yields derivatives like 5-methyl-3-(piperidin-1-ylmethyl)-1H-indole. Recrystallization in ethanol ensures purity .

- Key Data :

- Yield: >99% after recrystallization.

- Reaction Conditions: 0.4 mL ethanol/mmol substrate, 3-hour reflux in piperidine.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H NMR (300–500 MHz, CD₃OD) to confirm substituent positions:

- Peaks at δ 7.40 (H4), 7.24 (H7), and 6.95 (H6) confirm the indole backbone.

- CH₂ groups appear at δ 3.72 (s), and methyl groups at δ 2.43 (s). FTIR (film) detects functional groups (e.g., 1788 cm⁻¹ for ketones in intermediates) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While GHS classification data is often unavailable for this compound, general indole-handling precautions apply:

- Use PPE (gloves, goggles) to avoid contact.

- Work under inert gas for air-sensitive steps (e.g., N-oxide formation).

- First-aid measures: Rinse skin/eyes with water and consult a physician .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl at position 5) to modulate receptor binding. For example:

- 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine shows NMDA receptor inhibition .

- N-Benzyl derivatives (e.g., (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione) exhibit radiosensitization in HT-29 cells .

- SAR Insight : Methyl groups at position 2 improve metabolic stability, while substituents at position 3 influence receptor selectivity .

Q. What computational strategies predict the interaction of this compound derivatives with biological targets?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate binding to receptors (e.g., nicotinic acetylcholine or NMDA receptors).

- Example: Docking studies on (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate revealed hydrophobic interactions with receptor active sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Control Experiments : Test compounds under standardized conditions (e.g., pH, temperature) to isolate variables.

- Data Analysis : Use meta-analysis to compare studies. For instance, NMDA receptor inhibition (IC₅₀ ~10 µM) may conflict with serotonin receptor binding data; confirm selectivity via radioligand displacement assays.

- Structural Validation : Re-evaluate crystallographic data (e.g., SHELX-refined structures) to rule out conformational artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.